Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate
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Overview
Description
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is an organic compound with a complex structure that includes a tert-butyl ester, an amino group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(oxolan-3-yl)propanoate typically involves the reaction of tert-butyl acrylate with an oxolane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified through techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different reactivity and applications.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-(oxolan-3-yl)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity and leading to various biological effects. The oxolane ring and amino group are key functional groups that contribute to its reactivity and interactions.
Comparison with Similar Compounds
Tert-butyl 3-amino-2-(oxolan-2-yl)propanoate: Similar structure but with a different position of the oxolane ring.
Tert-butyl 3-amino-2-(tetrahydrofuran-3-yl)propanoate: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness: Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 3-amino-2-(oxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9(6-12)8-4-5-14-7-8/h8-9H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAOLLSVLFNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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